![molecular formula C19H16ClF3N4O2S B3036386 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide CAS No. 339278-17-0](/img/structure/B3036386.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
Overview
Description
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide features a methylimidazole core substituted with a sulfanyl-linked pyridine moiety (3-chloro-5-(trifluoromethyl)) and an N-[(3-methoxyphenyl)methyl] carboxamide group.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial growth and secondary metabolism .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound may affect the biochemical pathways related to bacterial phosphopantetheinyl transferase . This enzyme is involved in the synthesis of coenzyme A (CoA), a vital cofactor in numerous biochemical reactions. Inhibition of this enzyme can disrupt these reactions, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Pharmacokinetics
The -CF3 group is known to improve the metabolic stability of drugs, while the -OCH3 group can enhance lipophilicity, which may improve absorption and distribution .
Result of Action
The compound’s action results in the inhibition of bacterial phosphopantetheinyl transferase . This inhibition can lead to the disruption of numerous biochemical reactions, attenuating secondary metabolism, and thwarting bacterial growth .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridine ring substituted with a chloro and trifluoromethyl group.
- A sulfanyl linkage connecting to an imidazole carboxamide moiety.
- An additional methoxyphenyl group contributing to its lipophilicity and potential receptor interactions.
Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes, receptors, and DNA. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability. The imidazole ring may play a crucial role in interactions with biological macromolecules, potentially acting as a ligand for various receptors.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values in the low micromolar range . The mechanism was attributed to DNA intercalation and disruption of cellular signaling pathways.
Antimicrobial Activity
Compounds containing pyridine and imidazole moieties have been reported to exhibit antimicrobial properties. Preliminary tests suggest that the target compound may possess activity against various bacterial strains, although specific data on this compound remains limited.
Case Studies
- Anticancer Efficacy : A study involving a structurally similar compound highlighted its ability to inhibit cell proliferation in vitro across multiple cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .
- Mechanistic Insights : Research utilizing computational modeling has provided insights into how the electronic properties of the trifluoromethyl group influence binding affinity to target proteins, which is critical for understanding the pharmacodynamics of these compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazole vs. Piperazine/Pyridine Derivatives
- Target Compound : The imidazole core provides a planar, aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- ML267 () : Contains a piperazine-carbothioamide core. Piperazine rings offer conformational flexibility, which may enhance binding to bacterial phosphopantetheinyl transferase (PPTase) .
- Compound P1 () : A pyridine-thiadiazole hybrid with an ethylsulfanyl group. The rigid pyridine-thiadiazole system may favor selective enzyme inhibition .
Substituent Effects
Sulfanyl vs. Sulfonyl/Sulfoxide Linkers
- The sulfanyl (-S-) group in the target compound is less oxidized than sulfonyl (-SO₂-) or sulfoxide (-SO-) groups in analogs (e.g., Compound P2 in ). Sulfanyl groups are metabolically labile but may improve membrane permeability .
Trifluoromethyl and Chloro Substituents
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is recurrent in analogs (e.g., ’s piperazine-carboxamide).
Benzyl Group Modifications
- The 3-methoxybenzyl group in the target compound contrasts with the 4-methoxypyridin-2-yl group in ML265. The methoxy position (meta vs. para) alters steric and electronic profiles, impacting target selectivity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups (e.g., Compound P2) are more metabolically inert .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O2S/c1-27-15(16(28)24-8-11-4-3-5-13(6-11)29-2)10-26-18(27)30-17-14(20)7-12(9-25-17)19(21,22)23/h3-7,9-10H,8H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXKMGYZHACXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.